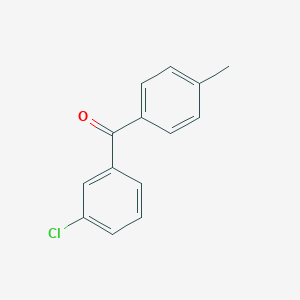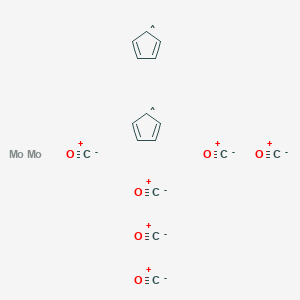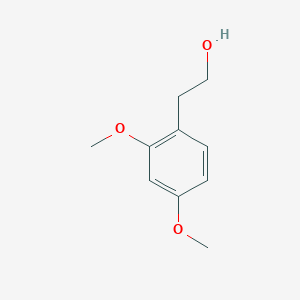
2-(2,4-Dimethoxyphenyl)ethanol
Übersicht
Beschreibung
“2-(2,4-Dimethoxyphenyl)ethanol” is a chemical compound with the empirical formula C10H14O3 . It has a molecular weight of 182.22 . It is also known as Homoveratryl alcohol .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dimethoxyphenyl)ethanol” consists of a phenyl ring substituted with two methoxy groups and an ethanol group . The SMILES string representation of the molecule is COc1ccc(CCO)c(OC)c1 .
Physical And Chemical Properties Analysis
“2-(2,4-Dimethoxyphenyl)ethanol” is a solid compound . It has a molecular weight of 182.22 and its SMILES string is COc1ccc(CCO)c(OC)c1 .
Wissenschaftliche Forschungsanwendungen
Oxidation and Chlorination Reactions : A study explored the oxidation of lignin model compounds, like 1-(3,4-Dimethoxyphenyl)ethanol, by chlorine dioxide. This research is significant for understanding the environmental impact of elemental chlorine-free bleaching in pulp processing (Nie et al., 2014).
Synthesis and Characterization : Research involved synthesizing and characterizing various compounds, including those with structures similar to 2-(2,4-Dimethoxyphenyl)ethanol, which is essential for developing new pharmaceuticals or materials (Tayade & Waghmare, 2016).
Catalysis in Lignin Degradation : Another study used lignin model compounds to investigate the catalytic role of manganese complexes in the degradation of lignin with hydrogen peroxide (Cui et al., 1999).
Mechanism of Lignin Bond Cleavage : The reaction mechanism of a lignin model compound under acidolysis was examined, providing insights into the chemical processing of lignin (Yokoyama & Matsumoto, 2010).
Photochemical Studies : Photochemical properties of lignin model compounds were studied, contributing to understanding the photodegradation and stabilization of lignin and its derivatives (Castellan et al., 1990).
Metabolic Pathways : Research on the metabolism of psychoactive substances used analogs of 2-(2,4-Dimethoxyphenyl)ethanol, aiding in understanding drug metabolism and potential toxicity (Carmo et al., 2005).
Investigation of Molecular Interactions : The molecular complexes formed with alcohols and hydroxy systems, including compounds similar to 2-(2,4-Dimethoxyphenyl)ethanol, were studied, contributing to molecular recognition and supramolecular chemistry (Toda et al., 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSXVCOZAMRSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295427 | |
| Record name | 2-(2,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)ethanol | |
CAS RN |
13398-65-7 | |
| Record name | 13398-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



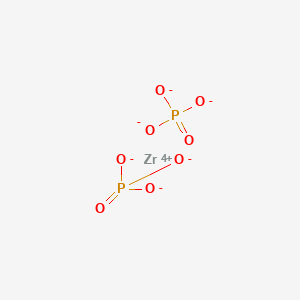
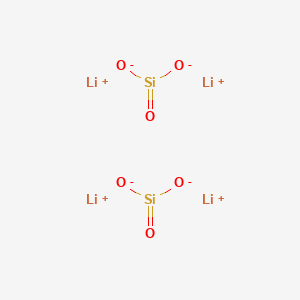

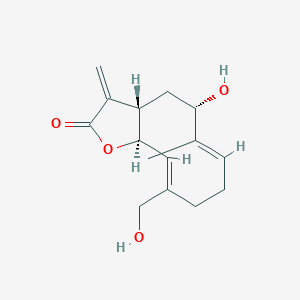
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
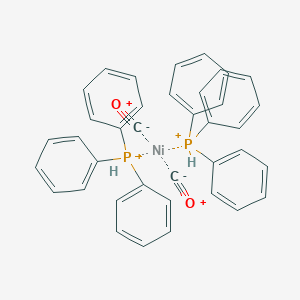
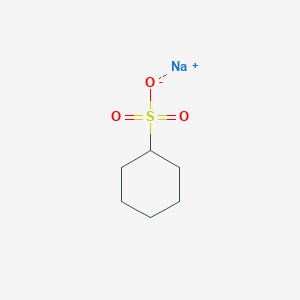
![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)

